![molecular formula C11H16N2O B14621499 2-[(E)-Benzyldiazenyl]butan-2-ol CAS No. 57910-26-6](/img/structure/B14621499.png)
2-[(E)-Benzyldiazenyl]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-Benzyldiazenyl]butan-2-ol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyeing and pigmentation processes. The compound’s structure includes a benzyldiazenyl group attached to a butan-2-ol backbone, making it a secondary alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzyldiazenyl]butan-2-ol typically involves the diazotization of benzylamine followed by coupling with butan-2-ol. The reaction conditions often require a low-temperature environment to maintain the stability of the diazonium salt formed during the diazotization process. The reaction can be summarized as follows:
Diazotization: Benzylamine is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling: The diazonium salt is then reacted with butan-2-ol in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature and reagent addition, which is crucial for the stability of the diazonium intermediate.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-Benzyldiazenyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The azo group (N=N) can be reduced to form the corresponding amine using reducing agents like sodium borohydride (NaBH4) or hydrogen in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-[(E)-Benzyldiazenyl]butan-2-one.
Reduction: Formation of 2-[(E)-Benzyldiazenyl]butan-2-amine.
Substitution: Formation of 2-[(E)-Benzyldiazenyl]butan-2-chloride.
Applications De Recherche Scientifique
2-[(E)-Benzyldiazenyl]butan-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain due to its azo group, which can bind to biological tissues.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-Benzyldiazenyl]butan-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the azo group can participate in electron transfer reactions. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-Benzyldiazenyl]ethanol
- 2-[(E)-Benzyldiazenyl]propan-2-ol
- 2-[(E)-Benzyldiazenyl]butan-1-ol
Uniqueness
2-[(E)-Benzyldiazenyl]butan-2-ol is unique due to its specific combination of a benzyldiazenyl group and a secondary alcohol. This combination provides distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
57910-26-6 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-(benzyldiazenyl)butan-2-ol |
InChI |
InChI=1S/C11H16N2O/c1-3-11(2,14)13-12-9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3 |
Clé InChI |
AAICSLHCTVIHCM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(N=NCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


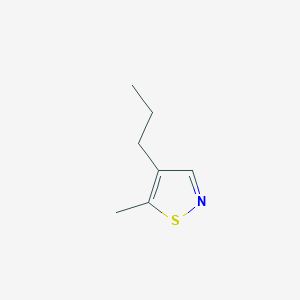
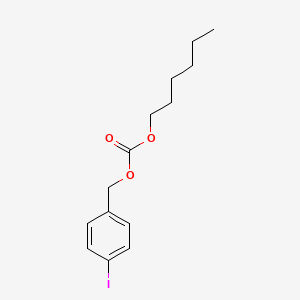
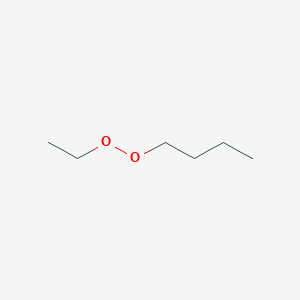


![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)

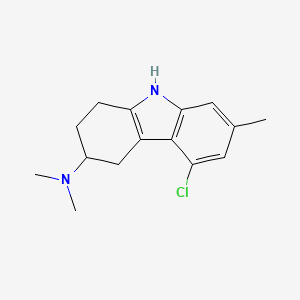
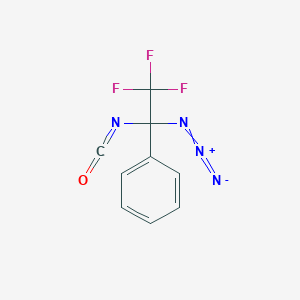
![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)

![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)

![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
